molecular formula C15H10N2O4S2 B11623555 (5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11623555
M. Wt: 346.4 g/mol
InChI Key: MKXNOKKSBOIWEG-JYRVWZFOSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a nitrobenzylidene group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine or triethylamine to facilitate the condensation process. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

    Nitrobenzylidene derivatives: Compounds with nitrobenzylidene groups and different core structures.

Uniqueness

(5Z)-3-(furan-2-ylmethyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O4S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10N2O4S2/c18-14-13(8-10-3-5-11(6-4-10)17(19)20)23-15(22)16(14)9-12-2-1-7-21-12/h1-8H,9H2/b13-8-

InChI Key

MKXNOKKSBOIWEG-JYRVWZFOSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Origin of Product

United States

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